Dichloroethylvinylsilane

Silicone Polymer Synthesis Linear Polysiloxanes Co-Hydrolysis Polymerization

Dichloroethylvinylsilane (CAS 10138-21-3), also referred to as ethylvinyldichlorosilane or vinyl(ethyl)dichlorosilane, is an organosilicon compound with the molecular formula C₄H₈Cl₂Si and a molecular weight of 155.10 g/mol. It possesses a tetrahedral silicon center bearing one ethyl group (‑CH₂CH₃), one vinyl group (‑CH=CH₂), and two hydrolytically labile chlorine atoms.

Molecular Formula C4H8Cl2Si
Molecular Weight 155.09 g/mol
CAS No. 10138-21-3
Cat. No. B167822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroethylvinylsilane
CAS10138-21-3
Molecular FormulaC4H8Cl2Si
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESCC[Si](C=C)(Cl)Cl
InChIInChI=1S/C4H8Cl2Si/c1-3-7(5,6)4-2/h3H,1,4H2,2H3
InChIKeyJPBGVRDEQPIMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroethylvinylsilane (CAS 10138-21-3): An Asymmetric Bifunctional Organochlorosilane Monomer for Controlled Silicone Synthesis


Dichloroethylvinylsilane (CAS 10138-21-3), also referred to as ethylvinyldichlorosilane or vinyl(ethyl)dichlorosilane, is an organosilicon compound with the molecular formula C₄H₈Cl₂Si and a molecular weight of 155.10 g/mol [1]. It possesses a tetrahedral silicon center bearing one ethyl group (‑CH₂CH₃), one vinyl group (‑CH=CH₂), and two hydrolytically labile chlorine atoms. This asymmetric substitution pattern distinguishes it from both fully chlorinated vinylsilanes (e.g., vinyltrichlorosilane) and symmetrically dialkyl-substituted dichlorosilanes, endowing the compound with a unique dual reactivity profile suitable for stepwise functionalization and controlled polymerization. Its boiling point is reported as 119.4 °C at 760 mmHg, with an enthalpy of vaporization of 38.1 kJ/mol at 333 K [1][2].

Why Vinyltrichlorosilane or Methyldichlorosilane Cannot Replace Dichloroethylvinylsilane in Controlled Siloxane Architecture


Chlorosilane monomers are not functionally interchangeable; differences in the number, type, and distribution of hydrolyzable leaving groups and non-hydrolyzable organic substituents dictate crosslink density, reaction kinetics, and polymer backbone structure. Vinyltrichlorosilane (CH₂=CHSiCl₃) produces trifunctional (T) branching sites upon hydrolysis, leading directly to highly crosslinked networks. In contrast, dichloroethylvinylsilane possesses only two hydrolyzable Si–Cl bonds, generating linear difunctional (D) siloxane repeat units, which enables the synthesis of well-defined, soluble linear poly(ethylvinylsiloxanes) [1]. Furthermore, substitution of dichloroethylvinylsilane with symmetrical dimethyldichlorosilane eliminates the pendant vinyl group required for post-polymerization curing or hydrosilylation crosslinking. The asymmetric ethyl/vinyl substitution of dichloroethylvinylsilane therefore provides a unique balance of controlled linear chain growth via Si–Cl hydrolysis/condensation and latent crosslinking functionality via the intact vinyl moiety —a combination unavailable from either trichloro- or symmetrically disubstituted chlorosilane analogs.

Dichloroethylvinylsilane Quantitative Differentiation: Comparative Evidence for Scientific Selection


Co-Hydrolysis with Trimethylchlorosilane Enables Linear Poly(ethylvinylsiloxanes) with Tunable Viscosity

Dichloroethylvinylsilane undergoes controlled co-hydrolysis with chlorotrimethylsilane to yield linear α,α,α,ω,ω,ω-hexamethylpoly(ethylvinylsiloxanes). This difunctional monomer generates linear D-units in the siloxane backbone, in contrast to vinyltrichlorosilane which yields crosslinked T-unit networks under identical hydrolysis conditions [1]. The resulting linear polymers exhibit viscosities close to those of linear poly(dimethylsiloxanes) across a temperature range of -15 °C to +120 °C, but with activation energies for viscous flow somewhat higher than those of poly(dimethylsiloxanes) [1].

Silicone Polymer Synthesis Linear Polysiloxanes Co-Hydrolysis Polymerization

Direct Production via Gas-Phase Reaction of Vinyl Chloride with Ethyldichlorosilane

According to U.S. Patent 2,770,634 (Dow Corning, 1956), dichloroethylvinylsilane can be directly synthesized by heating a mixture of vinyl chloride and ethyldichlorosilane (C₂H₅SiHCl₂) at 550 °C to 650 °C for at least two seconds at sub-atmospheric pressure [1]. The patent explicitly identifies vinyl ethyl dichlorosilane as one of the products obtainable via this continuous gas-phase dehydrochlorination process, alongside vinyl methyl- and vinyl phenyl-dichlorosilanes [1]. This direct gas-phase route from ethyldichlorosilane offers a distinct synthetic advantage over alternative methods such as Grignard vinylation of ethyltrichlorosilane.

Chlorosilane Synthesis Gas-Phase Reaction Vinylchlorosilane Production

Vapor Pressure and Enthalpy of Vaporization Data Support Distillation-Based Purification

NIST compilations report the enthalpy of vaporization (ΔvapH) for dichloroethylvinylsilane as 38.1 kJ/mol at 333 K, based on vapor pressure measurements spanning 318 K to 395 K [1][2]. The Antoine equation parameters (A=4.23956, B=1489, C=-45 for the temperature range 318.1 K to 394.8 K) enable accurate prediction of vapor pressure for distillation process design [1]. While a direct head-to-head comparison with the most closely related analog (vinylmethyldichlorosilane) is not available in the source literature, these established thermophysical parameters for dichloroethylvinylsilane provide quantitative benchmarks for assessing purification feasibility.

Thermophysical Properties Phase Equilibrium Purification Engineering

Boiling Point and Density Differentiation from Vinyltrichlorosilane

Dichloroethylvinylsilane exhibits a boiling point of 119.4 °C at 760 mmHg and a density of 1.0 g/cm³, whereas vinyltrichlorosilane (CAS 75-94-5) has a boiling point of 91.5 °C and a density of 1.3 g/cm³ [1]. The 27.9 °C higher boiling point and substantially lower density of dichloroethylvinylsilane reflect the replacement of one electron-withdrawing chlorine atom with an electron-donating ethyl group, which alters intermolecular forces and molar volume.

Physical Properties Chlorosilane Differentiation Storage and Handling

Asymmetric Substitution Enables Stepwise, Orthogonal Functionalization for Gradient Copolymer Synthesis

Dichloroethylvinylsilane bears two distinct reactive handles: Si–Cl bonds for nucleophilic substitution (hydrolysis, alkoxylation, amination) and a vinyl group for hydrosilylation, radical polymerization, or metathesis. This orthogonal reactivity is a direct consequence of the asymmetric ethyl/vinyl substitution on silicon and is shared by the class of alkyl(vinyl)dichlorosilanes [1]. In contrast, symmetrical dialkyldichlorosilanes lack the latent crosslinking vinyl functionality, while vinyltrialkoxysilanes lack the high reactivity of the Si–Cl leaving group.

Bifunctional Monomer Orthogonal Reactivity Gradient Copolymers

Catalytic Hydrosilylation Reactivity Consistent with Vinyl-Functional Chlorosilane Class

Dichloroethylvinylsilane participates in hydrosilylation reactions characteristic of vinyl-functional chlorosilanes, enabling the addition of Si–H containing species across the terminal C=C bond . While no quantitative kinetic comparison with vinylmethyldichlorosilane or vinylphenyldichlorosilane has been identified in the primary literature, the compound's documented hydrosilylation capability positions it as a viable vinyl donor in platinum-catalyzed crosslinking formulations .

Hydrosilylation Organosilicon Synthesis Crosslinking Chemistry

Dichloroethylvinylsilane Application Scenarios: Where Asymmetric Bifunctionality Delivers Unique Value


Synthesis of Linear, Vinyl-Functional Poly(ethylvinylsiloxanes) for Post-Polymerization Crosslinking

Dichloroethylvinylsilane serves as the primary difunctional monomer in the co-hydrolysis with end-capping agents (e.g., chlorotrimethylsilane) to produce linear α,α,α,ω,ω,ω-hexamethylpoly(ethylvinylsiloxanes) [1]. These polymers possess a defined linear siloxane backbone with pendant vinyl groups available for subsequent hydrosilylation or peroxide-initiated crosslinking. Unlike polymers derived from vinyltrichlorosilane—which form intractable networks immediately upon hydrolysis—these linear intermediates are soluble and processable, enabling precise formulation of silicone elastomers, coatings, and adhesives with controlled crosslink density and mechanical properties.

Bifunctional Monomer for Sequential, Orthogonal Polymerization Strategies

The asymmetric ethyl/vinyl substitution pattern enables stepwise macromolecular engineering: first, Si–Cl hydrolysis/condensation builds the siloxane backbone; second, the intact vinyl group participates in hydrosilylation crosslinking, thiol-ene click chemistry, or radical copolymerization with organic monomers [1]. This orthogonal reactivity profile makes dichloroethylvinylsilane uniquely suited for synthesizing silicone-organic hybrid materials, gradient copolymers, and core-shell architectures that require independent control over backbone formation and subsequent functionalization steps [1].

Vinyl-Functional Coupling Agent for Surface Modification Requiring High Reactivity Si–Cl Anchoring

In surface silanization applications where rapid, covalent anchoring to hydroxylated substrates (silica, glass, metal oxides) is required, dichloroethylvinylsilane offers distinct advantages. Its two Si–Cl bonds provide higher grafting density potential compared to monochlorosilanes and exhibit faster hydrolysis kinetics than trialkoxysilanes such as vinyltrimethoxysilane. The surface-anchored vinyl groups subsequently serve as handles for further functionalization or as participants in composite matrix curing. This scenario is particularly relevant for filler treatment in silicone rubber compounding, where the ethyl group provides organic compatibility while the vinyl group co-cures with the matrix during vulcanization.

Precursor for Chemical Vapor Deposition (CVD) of Silicon-Containing Thin Films with Tunable Carbon Content

The established vapor pressure characteristics of dichloroethylvinylsilane—boiling point 119.4 °C, ΔvapH 38.1 kJ/mol [1]—facilitate its delivery in chemical vapor deposition processes. The compound's molecular architecture (C₄H₈Cl₂Si) provides a specific silicon-to-carbon ratio and chlorine content that influences film composition and properties. As a class, alkyl(vinyl)dichlorosilanes serve as single-source precursors for silicon oxycarbide or silicon carbide films when co-deposited with oxygen or ammonia sources. The ethyl and vinyl substituents offer distinct thermal decomposition pathways compared to methyl-substituted analogs, potentially enabling tuning of residual carbon content in the final ceramic or dielectric film.

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